N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide: is a complex organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds containing the 1,2,3-triazole moiety have been reported to interact with various biological targets .
Mode of Action
Compounds containing the 1,2,3-triazole moiety are known to interact with their targets via hydrogen bonding . The presence of the pyridin-2-yl group could potentially enhance the compound’s ability to bind to its targets.
Biochemical Pathways
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Compounds containing the 1,2,3-triazole moiety are generally known for their good bioavailability .
Result of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The synthesis of similar compounds has been reported to be influenced by reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the formation of the triazole core. One common approach is the Huisgen cycloaddition
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow chemistry to enhance efficiency and safety. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often involving halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogenated compounds (e.g., chloroform, bromoethane), strong nucleophiles (e.g., sodium azide, potassium cyanide)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, cyano derivatives
Scientific Research Applications
Chemistry: N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. It is also being studied for its antiviral properties.
Medicine: Research is ongoing to explore its use in treating diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole core but differ in their substituents and functional groups.
Pyridine derivatives: Compounds containing pyridine rings, such as pyridine N-oxides, are structurally similar but have different biological activities.
Uniqueness: N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.
Properties
IUPAC Name |
N-cyclohexyl-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(22-15-9-3-1-4-10-15)18-19(17-13-7-8-14-21-17)25(24-23-18)16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUNKEJXRQARDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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